CB2 Binding Affinity of CB65 vs. HU-308 and GW405833
CB65 demonstrates superior binding affinity for the human CB2 receptor compared to the commonly used selective agonist HU-308, and comparable high affinity to the partial agonist GW405833, while maintaining a distinct selectivity profile. The Ki of CB65 for CB2 is 3.3 nM , whereas HU-308 has a reported CB2 Ki of 20 nM or 22.7 nM [1]. This represents an approximately 6-fold higher affinity for CB65. In contrast, GW405833 has a CB2 Ki of 3.92 nM , which is very similar to CB65, but its functional profile differs as noted below.
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 3.3 nM |
| Comparator Or Baseline | HU-308: 20 nM or 22.7 nM; GW405833: 3.92 nM |
| Quantified Difference | ~6-fold higher affinity than HU-308; comparable to GW405833 |
| Conditions | Radioligand binding assays using human CB2 receptor expressed in heterologous systems. |
Why This Matters
Higher binding affinity ensures receptor occupancy at lower compound concentrations, which can be critical for in vitro assays where DMSO toxicity or off-target effects at higher doses are a concern.
- [1] Hanus, L., et al. (1999). HU-308: a specific agonist for CB2, a peripheral cannabinoid receptor. Proceedings of the National Academy of Sciences, 96(25), 14228-14233. View Source
